molecular formula C12H22O B1617563 Dodec-3-en-1-al CAS No. 68083-57-8

Dodec-3-en-1-al

Cat. No.: B1617563
CAS No.: 68083-57-8
M. Wt: 182.30 g/mol
InChI Key: HBBONAOKVLYWBI-MDZDMXLPSA-N
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Description

Dodec-3-en-1-al is a chemical compound with the molecular formula C12H22O . It contains a total of 34 bonds, including 12 non-H bonds, 2 multiple bonds, 9 rotatable bonds, 2 double bonds, and 1 aldehyde (aliphatic) .


Molecular Structure Analysis

This compound contains a total of 35 atoms, including 22 Hydrogen atoms, 12 Carbon atoms, and 1 Oxygen atom . It also contains 12 non-H bonds, 2 multiple bonds, 9 rotatable bonds, 2 double bonds, and 1 aldehyde .


Chemical Reactions Analysis

This compound has been found to play a significant role in the chemical communication of termites. It is a major component of the trail-following pheromone in the termites Kalotermitidae . It is also involved in the trail communication of the fungus-growing termite Odontotermes formosanus .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include an estimated melting point of 2°C, boiling point of 265.73°C, density of 0.8611, and refractive index of 1.4509 . It has a LogP of 4.914 .

Scientific Research Applications

Pheromone Research

Dodec-3-en-1-al plays a significant role in entomology, particularly as a pheromone. Research has identified it as a major component of the trail-following pheromone in the fungus-growing termite Macrotermes annandalei. This discovery, facilitated by solid phase microextraction and GC-MS, highlights its potential for controlling termite behavior, which could have implications in pest management (Peppuy et al., 2001).

Organic Chemistry and Synthesis

In the field of organic chemistry, this compound has been used in synthesizing various compounds. One study outlines the synthesis of (±)-Patulolide C and its epimer via Dodec-3-En-11-Olide, providing an access route to antimicrobial compounds (Kaisalo et al., 1999).

Material Science and Sensor Technology

In material science and sensor technology, the compound has been investigated for its role in enhancing the sensing properties of certain polymers. A study on poly(3-hexylthiophene) graft copolymers, which incorporated this compound side chains, revealed its impact on improving the sensitivity of NO2 gas sensors (Procek et al., 2018).

Acoustics Research

Interestingly, this compound has applications even in acoustics. A study involving the construction of an omni-directional loudspeaker, referred to as a Dodecahedron loudspeaker (Dodec), utilized this compound in its design. This research contributes to room acoustical and sound insulation measurements (Landi et al., 2016).

Mechanism of Action

In the context of termites, Dodec-3-en-1-al acts as a pheromone, helping to recruit and orientate individuals while foraging outside the nest .

Safety and Hazards

Dodec-3-en-1-al is classified under the GHS07 hazard class. It can cause skin irritation (H315). Precautionary measures include avoiding breathing mist, gas, or vapours, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Dodec-3-en-1-al can be achieved through a multi-step process involving the conversion of starting materials into intermediate compounds, which are subsequently transformed into the final product.", "Starting Materials": [ "1-dodecene", "potassium permanganate", "sodium bisulfite", "sodium hydroxide", "sulfuric acid", "sodium chloride", "magnesium sulfate", "sodium sulfate", "sodium carbonate", "magnesium", "ethylmagnesium bromide", "acetaldehyde" ], "Reaction": [ "1. Oxidation of 1-dodecene with potassium permanganate to form dodec-3-en-1-ol", "2. Treatment of dodec-3-en-1-ol with sodium bisulfite to form dodec-3-en-1-ol sulfonate", "3. Acidification of dodec-3-en-1-ol sulfonate to form dodec-3-en-1-ol", "4. Dehydration of dodec-3-en-1-ol with sulfuric acid to form dodec-3-en-1-ene", "5. Hydroboration of dodec-3-en-1-ene with borane to form dodec-3-en-1-ol", "6. Oxidation of dodec-3-en-1-ol with sodium chlorite to form dodec-3-en-1-aldehyde", "7. Reduction of dodec-3-en-1-aldehyde with magnesium and ethylmagnesium bromide to form dodec-3-en-1-al", "8. Purification of dodec-3-en-1-al by distillation or chromatography" ] }

CAS No.

68083-57-8

Molecular Formula

C12H22O

Molecular Weight

182.30 g/mol

IUPAC Name

(E)-dodec-3-enal

InChI

InChI=1S/C12H22O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h9-10,12H,2-8,11H2,1H3/b10-9+

InChI Key

HBBONAOKVLYWBI-MDZDMXLPSA-N

Isomeric SMILES

CCCCCCCC/C=C/CC=O

SMILES

CCCCCCCCC=CCC=O

Canonical SMILES

CCCCCCCCC=CCC=O

68083-57-8

Pictograms

Irritant; Environmental Hazard

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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